molecular formula C9H10ClN3O B603313 N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride CAS No. 58159-43-6

N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride

Katalognummer: B603313
CAS-Nummer: 58159-43-6
Molekulargewicht: 211.65g/mol
InChI-Schlüssel: HCEWSPXKKBQMGQ-HFLJYHARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride is a chemical compound with the molecular formula C₉H₁₀ClN₃O. It is known for its unique structure, which includes a phenylhydrazono group and a hydroxy group attached to the propanimidoyl chloride backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanimidoyl chloride, N-hydroxy-2-(phenylhydrazono)- typically involves the reaction of propanimidoyl chloride with N-hydroxy-2-(phenylhydrazono) under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a range of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-hydroxy-2-(phenylhydrazono)propanimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propanimidoyl chloride, N-hydroxy-2-(phenylhydrazono)- involves its interaction with molecular targets through its reactive functional groups. The phenylhydrazono group and the hydroxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

58159-43-6

Molekularformel

C9H10ClN3O

Molekulargewicht

211.65g/mol

IUPAC-Name

(1Z,2E)-N-hydroxy-2-(phenylhydrazinylidene)propanimidoyl chloride

InChI

InChI=1S/C9H10ClN3O/c1-7(9(10)13-14)11-12-8-5-3-2-4-6-8/h2-6,12,14H,1H3/b11-7+,13-9-

InChI-Schlüssel

HCEWSPXKKBQMGQ-HFLJYHARSA-N

SMILES

CC(=NNC1=CC=CC=C1)C(=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.